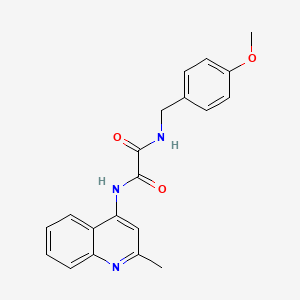

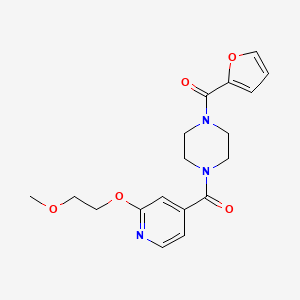

![molecular formula C27H20N2O2S B2868795 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide CAS No. 301307-80-2](/img/structure/B2868795.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including significant analgesic and anti-inflammatory activities . They have also shown potent cytotoxicity against various human cancer cell lines .

Scientific Research Applications

Antitumor Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide and its derivatives have been extensively researched for their potential antitumor activities. A study highlighted the synthesis of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited significant anticancer activity against a range of cancer cell lines, including some that demonstrated considerable activity against specific cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Activities

Another realm of research involves the antibacterial and antifungal potentials of this compound derivatives. One study synthesized and evaluated the antimicrobial activity of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides against various microbial strains, revealing promising antimicrobial activities with minimum inhibition concentrations ranging from 4–16 μg/mL (Rezki, 2016).

Antioxidant Activity

Research also extends to the antioxidant properties of benzothiazole derivatives. A study evaluated two benzothiazole-isothiourea derivatives for their antioxidant activities and found that one compound showed significant scavenging activity, suggesting potential in counteracting oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

The application of benzothiazole derivatives extends to the field of corrosion inhibition. Benzothiazole compounds have been synthesized and shown to effectively inhibit steel corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Hu et al., 2016).

Fluorescence Switching

Benzothiazole derivatives have been studied for their unique photophysical properties, such as temperature-controlled fluorescence switching. This characteristic makes them valuable in the development of fluorescent materials and sensors (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity . The compound’s interaction with its targets could involve binding to the active site, leading to inhibition of the target’s function.

Biochemical Pathways

It is known that benzothiazole derivatives can affect various biochemical pathways related to the function and survival of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may lead to the death of Mycobacterium tuberculosis cells.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBUKAXRUQIMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)

![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)

![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)